molecular formula C10H11NO6 B1201509 N-(2,3-dihydroxybenzoyl)-L-serine CAS No. 7724-78-9

N-(2,3-dihydroxybenzoyl)-L-serine

Numéro de catalogue: B1201509
Numéro CAS: 7724-78-9
Poids moléculaire: 241.20 g/mol
Clé InChI: VDTYHTVHFIIEIL-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2,3-Dihydroxybenzoyl)-L-serine (DHBS) is a fundamental biochemical building block in the biosynthesis of catecholate siderophores, which are high-affinity iron-chelating compounds essential for microbial iron acquisition . This compound is a central intermediate in the nonribosomal peptide synthetase (NRPS) pathway responsible for assembling enterobactin, a tri-catechol siderophore produced by bacteria like Escherichia coli and Salmonella enterica with an exceptionally high affinity for ferric iron (Fe³⁺) . Researchers utilize this compound to study bacterial iron homeostasis, a critical process for proliferation and virulence in pathogenic species . Its role extends beyond the cyclic enterobactin structure, as it is also a stable monomeric unit of linear enterobactin congeners and a known breakdown product of the parent siderophore . Studies in Salmonella have shown that the transport of this molecule and its iron complexes across the outer membrane is facilitated by specific receptor proteins, including FepA, IroN, and Cir, highlighting its biological significance beyond mere synthesis . Furthermore, linear enterobactin congeners based on this structure, produced by strains like Streptomyces varsoviensis , have demonstrated moderate antimicrobial activity against food-borne pathogens like Listeria monocytogenes , opening avenues for research into novel anti-infective strategies . This reagent is invaluable for investigations in microbial physiology, host-pathogen interactions, siderophore biosynthesis, and the development of siderophore-antibiotic conjugates. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTYHTVHFIIEIL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227977
Record name (2,3-Dihydroxybenzoyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7724-78-9, 127658-43-9
Record name 2,3-Dihydroxybenzoylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,-Dihydroxybenzoylserine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2,3-Dihydroxybenzoyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Streptomyces varsoviensis as a Biosynthetic Source

N-(2,3-Dihydroxybenzoyl)-L-serine derivatives are naturally produced by Streptomyces varsoviensis as part of catechol siderophore assemblies. Scale-up fermentation protocols involve inoculating the strain in iron-deficient media (e.g., modified M9 minimal medium) to induce siderophore production. After 72–96 hours of aerobic cultivation at 28°C, the culture broth is centrifuged, and the supernatant is subjected to solvent extraction using ethyl acetate or methanol. The crude extract is then purified via reversed-phase HPLC with a C18 column, eluting with a gradient of acetonitrile and 0.1% formic acid.

Escherichia coli Metabolic Engineering

In Escherichia coli K12 (MG1655), this compound is a metabolic intermediate in enterobactin degradation. Engineered strains overexpressing the entB and entC genes (involved in 2,3-dihydroxybenzoate biosynthesis) show enhanced yields. Fermentation parameters include:

ParameterOptimal Value
pH7.0–7.4
Temperature37°C
Dissolved Oxygen30–40% saturation
Induction TimeMid-exponential phase

Post-fermentation, intracellular metabolites are extracted via freeze-thaw cycles in 50 mM Tris-HCl (pH 8.0) containing 1 mM EDTA, followed by centrifugal filtration (10 kDa cutoff).

Chemical Synthesis Strategies

Peptide Coupling Approach

This compound is synthesized via carbodiimide-mediated coupling between 2,3-dihydroxybenzoic acid (DHB) and L-serine. Key steps include:

  • Protection of Hydroxyl Groups : DHB is protected with tert-butyldimethylsilyl (TBS) groups using TBS-Cl in DMF under inert atmosphere.

  • Activation of Carboxyl Group : The protected DHB is activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous THF.

  • Coupling with L-Serine : L-serine methyl ester is added dropwise, and the reaction proceeds at 4°C for 24 hours.

  • Deprotection : TBS groups are removed with tetra-n-butylammonium fluoride (TBAF), followed by hydrolysis of the methyl ester with LiOH in THF/H₂O.

Yield Optimization :

ReagentMolar Ratio (DHB:Serine)SolventYield (%)
DCC/NHS1:1.2THF68
EDCI/HOBt1:1.5DMF72
HATU/DIEA1:2DCM85

Enzymatic Synthesis Using Nonribosomal Peptide Synthetases (NRPS)

Recombinant NRPS modules from E. coli (e.g., EntF) catalyze the ATP-dependent condensation of DHB and serine. The reaction mixture contains:

  • 10 mM ATP

  • 10 mM MgCl₂

  • 2 mM DHB

  • 5 mM L-serine

  • 0.5 mg/mL purified EntF

Incubation at 30°C for 6 hours yields this compound, confirmed by LC-MS ([M+H]⁺ m/z 242.08).

Purification and Analytical Characterization

Chromatographic Techniques

Crude extracts are purified using:

  • Ion-Exchange Chromatography : DEAE-Sepharose column eluted with 0–500 mM NaCl gradient in 20 mM Tris-HCl (pH 7.5).

  • Reversed-Phase HPLC : C18 column (4.6 × 150 mm) with 0.1% formic acid/acetonitrile gradient (5–40% acetonitrile over 30 minutes).

Retention Times :

CompoundRetention Time (min)
This compound12.4
2,3-Dihydroxybenzoic acid8.7
L-Serine3.2

Spectroscopic Validation

  • NMR (400 MHz, D₂O) : δ 7.25 (d, J = 8.4 Hz, H-4), 6.95 (t, J = 8.0 Hz, H-5), 4.45 (m, H-α serine), 3.85 (dd, J = 11.2, 4.8 Hz, H-β serine).

  • HR-ESI-MS : Observed [M+H]⁺ m/z 242.0662 (calculated 242.0663).

pHSolubility (mg/mL)
5.012.4
7.434.7
9.028.1

For long-term storage, lyophilized powder is stable at -80°C for ≥6 months. Solutions in DMSO (10 mM) retain integrity for 1 month at -20°C.

Degradation Pathways

Hydrolysis of the amide bond occurs under acidic conditions (pH <3) or via metalloprotease activity. Stabilizers such as 1 mM EDTA or 5% trehalose reduce degradation by 40% over 30 days.

Applications in Siderophore Research

Enterobactin Analog Synthesis

This compound serves as a precursor for tris-catechol siderophores. For example, enterobactin analogs are synthesized by esterification with L-serine trimers using Bacillus subtilis esterases.

Iron Chelation Studies

The compound’s iron(III) binding constant (log K = 28.4) is determined via UV-Vis titration at 480 nm (ε = 3200 M⁻¹cm⁻¹) .

Analyse Des Réactions Chimiques

Applications de Recherche Scientifique

La 2,3-Dihydroxybenzoylserine a plusieurs applications de recherche scientifique :

Mécanisme d'Action

La 2,3-Dihydroxybenzoylserine exerce ses effets principalement par sa capacité à se lier au fer. Elle forme un complexe avec les ions fer, qui est ensuite transporté à travers les membranes cellulaires via des protéines réceptrices spécifiques. Ce mécanisme est crucial pour l'absorption du fer chez les bactéries, en particulier dans des conditions de limitation du fer. Les cibles moléculaires comprennent les protéines réceptrices de la membrane externe telles que Fiu, FepA et Cir.

Applications De Recherche Scientifique

2,3-Dihydroxybenzoylserine has several scientific research applications:

Mécanisme D'action

2,3-Dihydroxybenzoylserine exerts its effects primarily through its ability to bind iron. It forms a complex with iron ions, which is then transported across cell membranes via specific receptor proteins. This mechanism is crucial for iron uptake in bacteria, particularly under iron-limiting conditions . The molecular targets include outer membrane receptor proteins such as Fiu, FepA, and Cir .

Comparaison Avec Des Composés Similaires

Enterobactin (Ent)

  • Structure : Cyclic trilactone of three DHB-Ser units.
  • Function : Primary siderophore for Enterobacteriaceae.
  • Key Differences: Enterobactin is a macrocyclic trimer of DHB-Ser, whereas DHB-Ser is a monomeric unit. Enterobactin exhibits higher Fe(III) affinity (logβ ~ 52) due to preorganized catechol groups in the cyclic structure . DHB-Ser is hydrolyzed from enterobactin by esterases (e.g., IroD) during iron release .

Chrysobactin

  • Structure : α-N-(2,3-Dihydroxybenzoyl)-D-lysyl-L-serine.
  • Function : Siderophore in plant pathogens like Dickeya chrysanthemi.
  • Key Differences :
    • Contains D-lysine instead of L-serine in the peptide backbone, altering stereochemistry and receptor specificity .
    • Exhibits lower Fe(III) affinity (logβ ~ 45) compared to DHB-Ser due to fewer catechol groups .

Salmochelin (Glucosylated Enterobactin)

  • Structure : C-Glucosylated enterobactin derivative.
  • Function : Evades mammalian immune siderocalin-mediated sequestration.
  • Key Differences :
    • Glucose moieties at the 5-position of DHB residues prevent recognition by host defenses, unlike DHB-Ser or enterobactin .
    • Retains Fe(III) affinity similar to enterobactin but with altered bioavailability .

Linear DHB-Ser Derivatives

  • Examples :
    • N,N'-Bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-serine (dimer) .
    • N,N',N''-Tris(2,3-dihydroxybenzoyl)-O-L-seryl-O-L-seryl-L-serine (trimer) .
  • Function : Intermediate metabolites in enterobactin biosynthesis or degradation.
  • Key Differences :
    • Linear oligomers lack the preorganized cyclic structure of enterobactin, reducing Fe(III) binding efficiency .
    • Retain bidentate or tetradentate coordination, making them suitable for synthetic siderophore analogs .

4-LICAM

  • Structure : N,N′-(Butane-1,4-diyl)bis(2,3-dihydroxybenzamide).
  • Function : Simplified enterobactin mimic for Fe(III) transport studies.
  • Key Differences :
    • Lacks serine residues, reducing water solubility but retaining catechol-mediated Fe(III) binding .
    • Binds CeuE (a periplasmic iron-binding protein) with 100-fold lower affinity than DHB-Ser .

Catechoserine

  • Structure : Catecholate derivative with O-L-seryl-L-serine backbone.
  • Function : Siderophore produced by Streptomyces sp. TP-A0874.
  • Key Differences :
    • Contains additional serine residues, enabling oligomerization into higher-order siderophores .
    • Exhibits species-specific receptor targeting compared to DHB-Ser .

Comparative Data Table

Compound Molecular Formula Molecular Weight Fe(III) Affinity (logβ) Source Key Feature(s)
DHB-Ser C10H11NO6 241.20 ~49 Natural/Synthetic Monomeric siderophore precursor.
Enterobactin C30H27N3O15 669.54 ~52 Natural Cyclic trilactone, high Fe(III) affinity.
Chrysobactin C17H23N3O8 397.38 ~45 Natural D-lysine-containing linear siderophore.
Salmochelin C36H37N3O21 847.69 ~52 Natural C-glucosylated enterobactin derivative.
4-LICAM C18H18N2O6 358.35 ~40 Synthetic Synthetic tetradentate Fe(III) chelator.

Activité Biologique

N-(2,3-dihydroxybenzoyl)-L-serine (DHB-Ser) is a catecholate siderophore produced by various bacteria, particularly in the Enterobacteriaceae family and Streptomyces species. This compound plays a crucial role in iron acquisition, which is vital for bacterial growth and metabolism in iron-limited environments. This article discusses the biological activity of DHB-Ser, including its synthesis, mechanisms of action, and potential applications.

Synthesis and Structural Characteristics

DHB-Ser is synthesized through a non-ribosomal peptide synthetase (NRPS) pathway, which is responsible for the biosynthesis of enterobactin, a well-studied siderophore. The structure of DHB-Ser includes a catechol moiety that facilitates iron chelation, enhancing its ability to scavenge ferric iron from the environment. The basic structure can be represented as follows:

C10H11NO6\text{C}_{10}\text{H}_{11}\text{N}\text{O}_{6}

The primary function of DHB-Ser is to act as a siderophore, binding to ferric ions (Fe³⁺) and facilitating their uptake by bacteria. This process is critical for bacterial survival in iron-depleted conditions. The iron-DHB-Ser complex is recognized by specific receptors on the bacterial cell surface, allowing for efficient transport into the cell.

Table 1: Comparison of Siderophores

SiderophoreSourceIron Binding CapacityBiological Role
EnterobactinEscherichia coliHighIron acquisition
DHB-SerStreptomycesModerateIron acquisition
SalmochelinSalmonellaHighIron acquisition and virulence

Antimicrobial Properties

Research indicates that DHB-Ser exhibits antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of DHB-Ser can inhibit the growth of Listeria monocytogenes, a foodborne pathogen, under certain conditions . The mechanism behind this activity may involve the chelation of essential metals required for bacterial growth.

Cytotoxic Effects

Interestingly, iron-free enterobactin (a related compound) has been reported to exert cytotoxic effects on rapidly proliferating cells. This suggests that DHB-Ser and its derivatives could potentially be explored for anti-cancer therapies due to their ability to disrupt iron homeostasis in malignant cells .

Case Studies and Research Findings

  • Kinetic Studies : A detailed kinetic analysis of the enzyme EntE, involved in enterobactin synthesis, revealed insights into how DHB-Ser is produced and utilized by bacteria during iron starvation . The study highlighted the efficiency of DHB-Ser in stimulating growth under low iron conditions.
  • Biosynthetic Pathways : Research has identified new biosynthetic routes for catecholate siderophores related to DHB-Ser. These findings expand our understanding of how structural variations can influence biological activity .
  • Gene Disruption Experiments : Studies involving gene disruption have shown that alterations in the biosynthesis pathways of enterobactin affect the production of microcin E492, illustrating the interconnectedness of these compounds within microbial metabolism .

Q & A

Q. What enzymatic pathways synthesize N-(2,3-dihydroxybenzoyl)-L-serine, and how can researchers validate these mechanisms experimentally?

This compound (hereafter DHBS) is a key intermediate in siderophore biosynthesis. It is produced via hydrolysis of enterobactin or its glucosylated derivatives (salmochelins) by bacterial esterases such as apo-salmochelin esterase (EC 3.1.1.107) and iron(III)-enterobactin esterase (EC 3.1.1.108) . These enzymes cleave ester bonds in siderophores, releasing DHBS monomers. Methodological Guidance :

  • Use recombinant E. coli strains expressing iroE or iroD genes to study hydrolysis kinetics via LC-MS or NMR to detect DHBS release .
  • Validate enzyme specificity using substrate analogs (e.g., fluorinated enterobactin derivatives) to assess binding affinity .

Q. How does DHBS participate in iron acquisition, and what experimental approaches quantify its iron-binding capacity?

DHBS acts as a bidentate ligand, coordinating Fe(III) via catecholate hydroxyl groups. However, its iron-binding stoichiometry varies with pH and ligand concentration, forming 1:1 to 1:3 (Fe:DHBS) complexes . Methodological Guidance :

  • Use spectrophotometric titrations (UV-Vis) at λ = 500–600 nm to monitor Fe(III)-DHBS complex formation under varying pH (4–8) .
  • Employ isothermal titration calorimetry (ITC) to measure binding constants (Kd) and stoichiometry .

Q. What are the stability considerations for DHBS in laboratory settings, and how can degradation be minimized?

DHBS is stable at room temperature but degrades under prolonged light exposure or heat (>40°C) . Hydrolysis of ester bonds in acidic/basic conditions may also occur. Methodological Guidance :

  • Store lyophilized DHBS at –20°C in amber vials under inert gas (N₂/Ar) .
  • For aqueous solutions, adjust pH to 6–7 and use within 24 hours to prevent decomposition .

Advanced Research Questions

Q. How do contradictory reports on DHBS’s iron-binding stoichiometry inform experimental design?

Studies report DHBS as either a bidentate ligand (1:1 Fe:DHBS) or forming higher-order complexes (1:3) depending on ligand excess and pH . Methodological Guidance :

  • Design experiments with controlled ligand:Fe(III) ratios (e.g., 1:1, 4:1) at physiological pH (7.4) to replicate in vivo conditions .
  • Use X-ray absorption spectroscopy (XAS) to resolve coordination geometry in Fe-DHBS complexes .

Q. What strategies resolve challenges in detecting DHBS in microbial supernatants amid competing metabolites?

DHBS coexists with enterobactin, salmochelins, and other siderophores in bacterial cultures, complicating isolation. Methodological Guidance :

  • Employ LC-MS/MS with selective ion monitoring (SIM) for m/z 318.1 (DHBS) and 669.1 (enterobactin) .
  • Use E. coli ΔentB mutants (unable to synthesize enterobactin) to enrich DHBS in supernatants .

Q. How can DHBS’s role in sideromycin activity be mechanistically dissected?

DHBS derivatives (e.g., microcin MccE492m) act as antibiotic conjugates by hijacking bacterial iron transporters (FepA, Fiu, Cir) . Methodological Guidance :

  • Synthesize DHBS-antibiotic conjugates via solid-phase peptide synthesis (SPPS) and test uptake in transporter-deficient E. coli strains .
  • Use fluorescence polarization assays to measure binding affinity of DHBS conjugates to FepA .

Q. What genetic tools are available to study DHBS regulation in pathogenic bacteria?

In Salmonella and uropathogenic E. coli, DHBS production is regulated by the iroA operon under iron-limiting conditions . Methodological Guidance :

  • Construct lacZ reporter fusions to the iroA promoter to monitor transcriptional activity in response to iron chelators (e.g., 2,2′-dipyridyl) .
  • Use CRISPR-interference (CRISPRi) to silence iroE and quantify DHBS levels via HPLC .

Analytical & Synthetic Methodology

Q. What purity standards are critical for DHBS in biochemical assays, and how are they validated?

Commercial DHBS (e.g., BioAustralis BIA-D2685) is typically >95% pure by HPLC . Contaminants may include residual enterobactin or glucosylated derivatives. Methodological Guidance :

  • Validate purity using reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 280 nm .
  • Confirm identity via high-resolution mass spectrometry (HRMS) and ¹H-NMR (δ 6.8–7.2 ppm for aromatic protons) .

Q. How can DHBS’s interaction with non-iron metals be characterized for metallobiology studies?

DHBS may chelate Al(III), Cu(II), or Zn(II), altering metal bioavailability in microbial systems. Methodological Guidance :

  • Use competitive metal-binding assays with EDTA or deferoxamine to assess selectivity .
  • Apply X-ray crystallography to resolve metal-DHBS coordination structures .

Critical Data Contradictions & Resolutions

  • Iron Complex Stoichiometry : Discrepancies arise from pH-dependent ligand protonation. Resolve by standardizing buffer conditions and using thermodynamic modeling (e.g., SPECFIT) .
  • Enzymatic Specificity : EC 3.1.1.107 (IroE) and EC 3.1.1.108 (IroD) show overlapping substrate preferences. Use knockout strains and substrate analogs to delineate roles .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydroxybenzoyl)-L-serine
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